molecular formula C16H13NO B8679375 8-Quinolinol, 5-benzyl- CAS No. 6954-93-4

8-Quinolinol, 5-benzyl-

Cat. No. B8679375
CAS RN: 6954-93-4
M. Wt: 235.28 g/mol
InChI Key: XMMNJZRNOIZBDA-UHFFFAOYSA-N
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Description

8-Quinolinol, 5-benzyl- is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Quinolinol, 5-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinol, 5-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6954-93-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-benzylquinolin-8-ol

InChI

InChI=1S/C16H13NO/c18-15-9-8-13(11-12-5-2-1-3-6-12)14-7-4-10-17-16(14)15/h1-10,18H,11H2

InChI Key

XMMNJZRNOIZBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.88 g (72 mmol, 5.5 eq.) of powdered sodium hydroxide and 6.55 ml (135 mmol, 10.3 eq.) of hydrazine monohydrate in 40 ml of ethylene glycol was added 3.08 g (13.1 mmol) of 5-benzoyl-8-quinolinol and the resultant mixture was heated at 120° C. for one hour. The reflux condenser was removed and heating was continued until the pot temperature had reached 195° C. The condenser was replaced and refluxing continued for an additional three hours. The solution was cooled, diluted with 120 ml of water and brought to pH 7 with 1M hydrochloric acid. After the addition of 100 ml of pH 6.5 lM phosphate buffer and 500 ml of ethyl acetate, the layers were separated. The organic phase was washed with 100 ml of pH 6.5 1M phosphate buffer, two 100 ml portions of water and 100 ml of brine, dried over sodium sulfate and evaporated to yield 3.64 g of a dark brown, viscous oil. Purification required flash chromatography on 200 g of silica, eluted with 5:95 methanol:dichloromethane followed by recrystallization from heptane to provide 2.14 g of yellow crystals:melting point 112°-113° C.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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